molecular formula C16H13N5OS2 B3015907 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034493-40-6

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B3015907
M. Wt: 355.43
InChI Key: IOQXTFWSZKURTO-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiophene ring, a benzo[c][1,2,5]thiadiazole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (pyrazole, thiophene, and benzo[c][1,2,5]thiadiazole), followed by their coupling and the addition of the carboxamide group. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple aromatic rings suggests that it may exhibit significant π-conjugation, which could affect its electronic properties. The carboxamide group could also participate in hydrogen bonding, potentially influencing its solubility and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the pyrazole and thiophene rings might undergo electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic substitution or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present.


Scientific Research Applications

Thiophene-based Heterocyclic Synthesis

Research on thiophene derivatives has shown their importance in synthetic medicinal chemistry due to their wide range of pharmacological properties. For instance, the synthesis of new benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, and pyrazolines, has been investigated for their potential antibacterial, antifungal, and anti-inflammatory activities. Many molecules within this category were found to exhibit potent effects, highlighting the relevance of thiophene-containing molecules in drug development and biological studies (Isloor, Kalluraya, & Pai, 2010).

Pyrazole and Thiadiazole Derivatives as Biological Agents

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Heterocycles Incorporating Thiadiazole Moiety for Insecticidal Activity

The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underlines the potential of such compounds in developing new insecticidal agents, contributing to agricultural and pest control applications (Fadda et al., 2017).

Anti-Tumor Activity of Bis-Pyrazolyl-Thiazoles

A study on 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These findings suggest the therapeutic potential of bis-pyrazolyl-thiazoles in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.


Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c22-16(11-2-3-13-14(8-11)20-24-19-13)17-9-15(12-4-7-23-10-12)21-6-1-5-18-21/h1-8,10,15H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQXTFWSZKURTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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